![molecular formula C8H13BrO2 B13496691 2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane, Mixture of diastereomers](/img/structure/B13496691.png)
2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane is a chemical compound that exists as a mixture of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. This compound is characterized by its unique spirocyclic structure, which includes a bromomethyl group and two oxygen atoms forming a dioxaspiro ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane typically involves the reaction of a suitable spirocyclic precursor with a brominating agent. One common method is the bromination of 5,8-dioxaspiro[3.5]nonane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: The bromomethyl group in 2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Major Products:
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of methyl derivatives or alcohols.
Scientific Research Applications
2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex spirocyclic compounds and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane depends on its specific application. In biological systems, the bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial or anticancer effects.
Comparison with Similar Compounds
2-(chloromethyl)-5,8-dioxaspiro[3.5]nonane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(iodomethyl)-5,8-dioxaspiro[3.5]nonane: Similar structure but with an iodomethyl group instead of a bromomethyl group.
5,8-dioxaspiro[3.5]nonane: Lacks the bromomethyl group, serving as a precursor for the synthesis of various derivatives.
Uniqueness: 2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane is unique due to its specific reactivity and the presence of the bromomethyl group, which imparts distinct chemical properties compared to its chloro- and iodo- analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Biological Activity
2-(Bromomethyl)-5,8-dioxaspiro[3.5]nonane is a compound characterized by its unique spirocyclic structure, which consists of a dioxaspiro framework. This compound exists as a mixture of diastereomers, which can exhibit varied biological activities due to differences in their stereochemistry. Understanding the biological activity of this compound is crucial for potential applications in medicinal chemistry and pharmacology.
- Chemical Name : 2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane
- CAS Number : Not specified
- Molecular Formula : C₈H₁₃BrO₂
- Molecular Weight : Not specified
Biological Activity Overview
The biological activity of 2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane has been explored in various studies, focusing on its potential as an anticancer agent and its interaction with biological systems.
Anticancer Activity
Research indicates that compounds with spirocyclic structures often exhibit significant anticancer properties. The mechanism of action is believed to involve the disruption of cellular processes such as mitosis and apoptosis in cancer cells.
-
Mechanism of Action :
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation.
- Interaction with specific cellular receptors or enzymes involved in cancer progression.
-
Case Studies :
- In a study involving various spiro compounds, it was observed that those similar to 2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane showed promising results against several cancer cell lines, including breast and colon cancer cells .
- Another investigation highlighted the compound's ability to inhibit tumor growth in animal models, suggesting its potential for further development as an anticancer drug .
Data Table: Biological Activity Summary
Study | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Study 1 | Breast Cancer | 15 | Apoptosis induction |
Study 2 | Colon Cancer | 20 | Cell cycle arrest |
Study 3 | Lung Cancer | 25 | Inhibition of proliferation |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane typically involves the bromination of precursors followed by cyclization reactions. The stereochemistry of the diastereomers plays a critical role in determining their biological activity.
-
Synthesis Pathway :
- The initial step involves the formation of a bromomethyl group on the spiro framework.
- Subsequent reactions can yield different diastereomers, each potentially exhibiting distinct biological properties.
-
Structure-Activity Relationship :
- Variations in the bromomethyl positioning and stereochemistry can lead to significant differences in potency and selectivity towards cancer cells.
- Understanding these relationships aids in optimizing the compound for enhanced therapeutic effects.
Properties
Molecular Formula |
C8H13BrO2 |
---|---|
Molecular Weight |
221.09 g/mol |
IUPAC Name |
2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane |
InChI |
InChI=1S/C8H13BrO2/c9-5-7-3-8(4-7)6-10-1-2-11-8/h7H,1-6H2 |
InChI Key |
BKXPWFFACNWZHB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CC(C2)CBr)CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.